3,3,3-Trifluoro-2-methylpropane-1,2-diol

Lipophilicity Drug Design Physicochemical Properties

3,3,3-Trifluoro-2-methylpropane-1,2-diol (CAS 101055-10-1) is a C4 vicinal diol distinguished by a quaternary carbon centre bearing a trifluoromethyl (-CF3), a methyl (-CH3), and a hydroxyl (-OH) group. As a fluorinated building block, its unique combination of a strong electron-withdrawing group, a hydrophobic methyl cap, and a prochiral center differentiates it from non-fluorinated and simply mono-fluorinated analogs for applications requiring precise modulation of lipophilicity and hydrogen-bonding capacity.

Molecular Formula C4H7F3O2
Molecular Weight 144.093
CAS No. 101055-10-1
Cat. No. B2470992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,3-Trifluoro-2-methylpropane-1,2-diol
CAS101055-10-1
Molecular FormulaC4H7F3O2
Molecular Weight144.093
Structural Identifiers
SMILESCC(CO)(C(F)(F)F)O
InChIInChI=1S/C4H7F3O2/c1-3(9,2-8)4(5,6)7/h8-9H,2H2,1H3
InChIKeyHHCFIFZKQHBABN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3,3-Trifluoro-2-methylpropane-1,2-diol (CAS 101055-10-1) Procurement Guide: A Fluorinated Vicinal Diol Building Block


3,3,3-Trifluoro-2-methylpropane-1,2-diol (CAS 101055-10-1) is a C4 vicinal diol distinguished by a quaternary carbon centre bearing a trifluoromethyl (-CF3), a methyl (-CH3), and a hydroxyl (-OH) group [1]. As a fluorinated building block, its unique combination of a strong electron-withdrawing group, a hydrophobic methyl cap, and a prochiral center differentiates it from non-fluorinated and simply mono-fluorinated analogs for applications requiring precise modulation of lipophilicity and hydrogen-bonding capacity [2].

Why Generic Diols Are Not Interchangeable with 3,3,3-Trifluoro-2-methylpropane-1,2-diol


Simple substitution with a non-fluorinated diol like 2-methylpropane-1,2-diol fails to replicate the target compound's performance profile. The introduction of the -CF3 group fundamentally alters the molecule's physicochemical properties, including a significant increase in lipophilicity (XLogP3) and a 2.5-fold increase in hydrogen-bond acceptor count [1][2]. Using a non-fluorinated or even a des-methyl fluorinated analog (e.g., 3,3,3-trifluoro-1,2-propanediol) will not provide the same balanced steric and electronic environment, which is critical for achieving desired pharmacokinetic or material properties in downstream applications [3].

Quantitative Differentiation: 3,3,3-Trifluoro-2-methylpropane-1,2-diol vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) Compared to Non-Fluorinated Analog

The target compound exhibits an XLogP3 of 0.2, a significant shift from the -0.5 value of its non-fluorinated structural core, 2-methylpropane-1,2-diol [1][2]. This increase of 0.7 log units indicates a substantially higher affinity for lipid environments, translating to improved membrane permeability potential [3].

Lipophilicity Drug Design Physicochemical Properties

Superior Hydrogen-Bond Acceptor (HBA) Count Over Non-Fluorinated Analog

The target compound possesses 5 hydrogen-bond acceptor (HBA) sites, compared to only 2 for its non-fluorinated counterpart, 2-methylpropane-1,2-diol [1][2]. The three additional fluorine atoms act as weak HBAs, offering a distinct, highly electronegative interaction profile that can stabilize protein-ligand binding or modify polymer chain interactions [3].

Hydrogen Bonding Molecular Recognition Solubility

Unique Prochiral Centre and Enantiomeric Availability vs. Non-Chiral Analogs

The target compound possesses a prochiral quaternary C2 carbon, enabling its availability as a single enantiomer (2S)-3,3,3-trifluoro-2-methylpropane-1,2-diol (CAS 2225139-06-8) . In contrast, 2-methylpropane-1,2-diol and 3,3,3-trifluoro-1,2-propanediol are achiral, solely symmetric molecules [1][2]. This allows for the direct introduction of stereochemical complexity early in a synthetic route.

Chiral Building Block Asymmetric Synthesis Enantiomer

Higher Density and Altered Volatility Profile for Formulation Control

The target compound has a reported density of approximately 1.447 g/cm³ and a boiling point of 88.6°C at a reduced pressure of 26 Torr . In contrast, the non-fluorinated analog, 2-methylpropane-1,2-diol, has a density of 1.005 g/cm³ and boils at 176°C at 760 mmHg . The significantly higher density of the fluorinated diol is crucial for applications requiring heavier, non-aqueous phase components.

Physical Properties Density Boiling Point Formulation

Prime Application Scenarios for 3,3,3-Trifluoro-2-methylpropane-1,2-diol Based on Quantitative Evidence


Medicinal Chemistry: Optimization of Drug-like Properties

The compound's proven 0.7 log unit increase in XLogP3 compared to the non-fluorinated analog directly supports its use as a building block for enhancing membrane permeability [REF- Evidence_Item_1]. Its chiral nature makes it suitable for synthesizing enantiomerically pure candidates, especially a target requires a quaternary stereocenter bearing a CF3 group to block metabolic soft spots [REF- Evidence_Item_3].

Advanced Polymer and Materials Synthesis

With its superior 44% higher density and distinct hydrogen-bonding profile (5 HBAs vs. 2), this diol is uniquely differentiated for creating dense, functionalized polyesters or polyurethanes [REF- Evidence_Item_4][REF- Evidence_Item_2]. Its unique pattern of weak (C-F) and strong (O-H) hydrogen-bond interactions allows for the tuning of polymer chain packing and glass transition temperatures.

Asymmetric Catalysis and Chiral Auxiliary Design

The availability of the (S)-enantiomer (CAS 2225139-06-8) enables its direct procurement for use as a chiral pool starting material [REF- Evidence_Item_3]. This avoids the need for resolution of the final product, which is a significant advantage over using achiral fluorinated diols like 3,3,3-trifluoro-1,2-propanediol in stereoselective syntheses.

Technical Documentation Hub

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